molecular formula C16H13NOS B14618851 Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- CAS No. 59198-05-9

Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-

Cat. No.: B14618851
CAS No.: 59198-05-9
M. Wt: 267.3 g/mol
InChI Key: RXKMHYYVMATNGS-UHFFFAOYSA-N
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Description

Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-: is an organic compound with the molecular formula C16H13NOS. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound. This compound is known for its unique chemical structure, which includes a benzothiazole ring fused with a 4-methoxyphenyl group through an ethenyl linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- typically involves the condensation reaction of 2-aminothiophenol with 4-methoxybenzaldehyde. This reaction is often carried out in the presence of a Lewis acid catalyst such as nano-BF3/SiO2 under mild conditions . The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired benzothiazole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted benzothiazole derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Chemistry: Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications .

Medicine: Research is ongoing to explore the compound’s potential as an antimicrobial agent. Its benzothiazole core is known to exhibit biological activity, making it a candidate for drug development .

Industry: In the industrial sector, Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- is investigated for its corrosion inhibition properties. It can protect metals from corrosion, making it valuable in coatings and protective materials .

Mechanism of Action

The mechanism of action of Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- involves its interaction with molecular targets through its benzothiazole core. The sulfur atom in the benzothiazole ring plays a crucial role in its activity. For instance, in corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents oxidation .

Comparison with Similar Compounds

Uniqueness: Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential in corrosion inhibition set it apart from other benzothiazole derivatives .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKMHYYVMATNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347509
Record name Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59198-05-9
Record name Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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